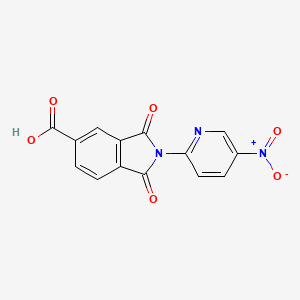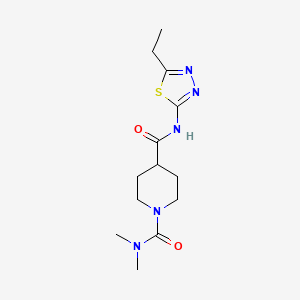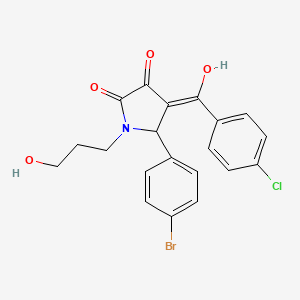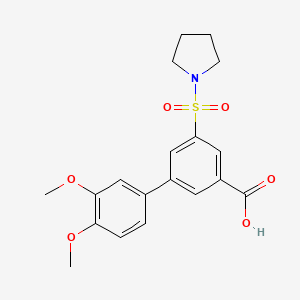
N-1,3-benzodioxol-5-yl-N'-(tetrahydro-2-furanylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-N'-(tetrahydro-2-furanylmethyl)urea, also known as MDMA, is a synthetic psychoactive drug that has gained significant attention in the scientific community. It is a member of the amphetamine class of drugs and has been used recreationally for its euphoric and empathogenic effects. However,
Wirkmechanismus
N-1,3-benzodioxol-5-yl-N'-(tetrahydro-2-furanylmethyl)urea works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and behavior. This compound also increases oxytocin levels, which is associated with social bonding and empathy.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. In addition, this compound can cause dehydration and electrolyte imbalances, which can lead to serious health complications.
Vorteile Und Einschränkungen Für Laborexperimente
N-1,3-benzodioxol-5-yl-N'-(tetrahydro-2-furanylmethyl)urea has several advantages for lab experiments. It is a potent psychoactive drug that can be used to study the effects of serotonin, dopamine, and norepinephrine on behavior and mood. However, there are also several limitations to using this compound in lab experiments. It is difficult to control the dosage and purity of the drug, which can lead to inconsistent results. In addition, the effects of this compound can vary depending on the individual's mood and environment.
Zukünftige Richtungen
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-(tetrahydro-2-furanylmethyl)urea. One area of interest is the use of this compound in the treatment of other mental health disorders, such as addiction and eating disorders. Another area of research is the development of safer and more effective this compound analogs that can be used in clinical settings. Finally, there is a need for more research on the long-term effects of this compound use, particularly on brain function and mental health.
Conclusion:
In conclusion, this compound is a synthetic psychoactive drug that has potential therapeutic applications. It works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain and has been studied for its effects on PTSD, anxiety, and depression. While there are several advantages to using this compound in lab experiments, there are also limitations to its use. Future research should focus on the development of safer and more effective this compound analogs and the long-term effects of this compound use.
Synthesemethoden
N-1,3-benzodioxol-5-yl-N'-(tetrahydro-2-furanylmethyl)urea is synthesized from safrole, a natural oil found in plants such as sassafras. The synthesis process involves several steps, including oxidation, reduction, and condensation. The final product is a white crystalline powder that is typically consumed orally.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-N'-(tetrahydro-2-furanylmethyl)urea has been studied extensively for its potential therapeutic effects. It has shown promise in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. This compound-assisted psychotherapy has been shown to improve symptoms in individuals with PTSD, with some studies reporting up to 80% reduction in symptoms.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(14-7-10-2-1-5-17-10)15-9-3-4-11-12(6-9)19-8-18-11/h3-4,6,10H,1-2,5,7-8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDPSUCJANVVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-2-[3-(4-methylphenyl)acryloyl]phenyl 2-methoxybenzoate](/img/structure/B5425853.png)


![3-[2-(4-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5425875.png)




![4-{[3-(methoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5425921.png)
![{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5425929.png)

![2-chloro-4-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}phenol](/img/structure/B5425944.png)

![N-{2-[2-(2'-methylbiphenyl-3-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B5425956.png)